molecular formula C21H23N3O2S B2938524 N-(4-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 932329-77-6

N-(4-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2938524
CAS No.: 932329-77-6
M. Wt: 381.49
InChI Key: GUVQZIVBFOYDOJ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide (CAS 932329-77-6) is a synthetic small molecule with a molecular formula of C21H23N3O2S and a molecular weight of 381.49 g/mol. This acetamide derivative is built on an imidazole core, a heterocyclic scaffold renowned for its broad and significant biological activities in medicinal chemistry research . Imidazole derivatives are extensively studied for their interactions with various therapeutic targets, enzymes, and receptors, making them a versatile scaffold in drug discovery . Specifically, related compounds featuring the acetamide-linked imidazole structure have demonstrated considerable promise in anticancer research, showing potent cytotoxicity against human cancer cell lines such as breast cancer MCF7 and colorectal cancer HCT116 cells . Furthermore, structurally similar molecules have exhibited excellent in vitro antimicrobial properties, showing high efficacy against a range of Gram-positive and Gram-negative bacterial species, as well as fungal strains like Candida albicans and Aspergillus niger . The presence of the methoxyphenyl and ethylphenyl substituents in its structure contributes to its molecular diversity and potential for high-affinity target binding. This product is offered with a minimum purity of 95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-4-15-5-9-17(10-6-15)23-20(25)14-27-21-22-13-19(24(21)2)16-7-11-18(26-3)12-8-16/h5-13H,4,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVQZIVBFOYDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylphenylamine with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-thiol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs are identified below, emphasizing differences in substituents and their implications:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity (if available) Reference
Target Compound 4-ethylphenyl, 4-methoxyphenyl, methylimidazole, sulfanyl linker ~397 (estimated*) Not reported -
N-(3,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide 3,5-dimethylphenyl, sulfinyl (-SO-) linker 397.5 Not reported
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 4-chlorophenyl (both positions), non-methylated imidazole 494.55 Not reported
Compound 8t (N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide) Oxadiazole core, indole substituent, chloro-methylphenyl 428.5 LOX, α-glucosidase, BChE inhibition assays
Compound 2 (2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide) Thiazol-2-yl group, phenylimidazole Not reported COX1/2 inhibition studies

*Estimated based on similar analogs (e.g., ).

Key Observations:

Substituent Effects on Bioactivity: Chlorinated analogs (e.g., ) may exhibit altered lipophilicity and binding affinity compared to methoxy/ethyl-substituted derivatives. Sulfinyl vs. Heterocyclic variations (e.g., oxadiazole in vs. imidazole in the target compound) alter rigidity and hydrogen-bonding capacity.

Synthetic Pathways :

  • The target compound likely follows an S-alkylation strategy, similar to and , where a thiolate intermediate reacts with a chloroacetamide derivative .
  • Methylation of the imidazole nitrogen (as in ) is critical to prevent unwanted tautomerism and stabilize the core structure.

Physicochemical and Pharmacokinetic Properties

While direct data are lacking for the target compound, inferences can be drawn from analogs:

  • Solubility : The methoxyphenyl group could introduce moderate polarity, but the sulfanyl linker and acetamide moiety may limit aqueous solubility.

Biological Activity

N-(4-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of the ethylphenyl and methoxyphenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity

1. Anticancer Properties:
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study involving imidazole derivatives highlighted their cytotoxic effects against various cancer cell lines, including colon (HT-29) and breast (MCF-7) carcinoma cells. The results showed that many derivatives exhibited greater activity against HT-29 cells compared to MCF-7 cells, indicating a potential selective action against certain types of cancer .

CompoundCell LineCytotoxicity (IC50)Mechanism
Compound 11HT-2915 µMInduces apoptosis
Compound 12MCF-720 µMInhibits DNA synthesis
This compoundHT-29TBDTBD

2. Mechanism of Action:
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases associated with cellular proliferation and survival pathways. For instance, amidopyrazole compounds have been identified as inhibitors of interleukin receptor-associated kinases (IRAKs), which play a crucial role in inflammatory responses and cancer progression . This suggests that this compound could similarly target these pathways.

3. Inhibition of DNA Synthesis:
A detailed analysis revealed that several related compounds exhibited inhibitory effects on DNA synthesis in cancer cell lines. Although specific data for this compound is limited, the structural similarities imply potential activity in this area as well .

Case Studies

Case Study 1: Anticancer Activity Assessment
A comparative study assessed the anticancer activity of various imidazole derivatives, including this compound. The study utilized MTT assays to evaluate cell viability post-treatment. Results indicated that certain derivatives induced significant cytotoxicity in HT-29 cells, correlating with increased levels of apoptotic markers.

Case Study 2: Pharmacokinetic Profile
Preliminary pharmacokinetic studies suggested favorable absorption characteristics for the compound, with predictions indicating good bioavailability based on its lipophilic nature. Further studies are necessary to elucidate the metabolic pathways and potential toxicity profiles.

Q & A

Basic Question: What are the recommended synthetic routes for N-(4-ethylphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide, and how are intermediates characterized?

Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including:

  • Imidazole Core Formation : Cyclocondensation of substituted amidines with α-haloketones, as seen in structurally related imidazole derivatives (e.g., ).
  • Sulfanyl-Acetamide Coupling : A nucleophilic substitution or thiol-ene reaction to attach the sulfanyl-acetamide moiety to the imidazole ring. For example, describes analogous thioether linkages using mercapto-triazole intermediates.
  • Characterization : Intermediates are validated via HPLC (purity >95%), ¹H/¹³C NMR (confirming substituent positions), and FT-IR (amide C=O stretch at ~1650 cm⁻¹). Final structural confirmation requires X-ray crystallography , as demonstrated for related imidazole-acetamide hybrids in and .

Basic Question: What analytical techniques are critical for resolving the compound’s structural ambiguities?

Methodological Answer:

  • X-Ray Crystallography : Essential for unambiguous confirmation of the imidazole ring substitution pattern and sulfanyl-acetamide orientation (e.g., and used this to resolve steric clashes in similar compounds) .
  • 2D NMR (COSY, HSQC, HMBC) : Differentiates between regioisomers, particularly when methoxyphenyl or ethylphenyl groups cause overlapping signals.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially given the compound’s molecular weight (~435 g/mol based on analogs in ).

Advanced Question: How can researchers optimize reaction yields for introducing the sulfanyl group, and what are common pitfalls?

Methodological Answer:

  • Optimization Strategies :
    • Use anhydrous conditions to prevent hydrolysis of thiol intermediates (e.g., employed inert atmospheres for analogous thioether formations).
    • Catalytic base selection (e.g., K₂CO₃ vs. Et₃N) influences nucleophilicity of the thiol group.
  • Common Pitfalls :
    • Oxidation of Thiols : Mitigated by degassing solvents and adding antioxidants like BHT.
    • Steric Hindrance : Bulky substituents on the imidazole ring (e.g., 4-methoxyphenyl) may reduce coupling efficiency. Computational modeling () can predict steric clashes .

Advanced Question: How should researchers address contradictions between spectral data and crystallographic results?

Methodological Answer:

  • Case Study : If NMR suggests a planar imidazole ring while X-ray shows puckering (as in ), perform:
    • Variable-Temperature NMR : To assess conformational flexibility.
    • DFT Calculations : Compare experimental and computed NMR chemical shifts (e.g., ’s quantum chemical methods) .
    • Dynamic XRD Studies : Resolve temperature-dependent conformational changes.

Advanced Question: What computational tools are effective in predicting the compound’s reactivity and binding motifs?

Methodological Answer:

  • Reactivity Prediction :
    • Density Functional Theory (DFT) : Models charge distribution and nucleophilic/electrophilic sites (e.g., used DFT for reaction path optimization) .
    • Molecular Dynamics (MD) : Simulates solvent effects on sulfanyl group reactivity.
  • Binding Motif Analysis :
    • Docking Studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., imidazole derivatives in showed anti-exudative activity via COX-2 binding) .

Advanced Question: What in vitro assays are suitable for evaluating the compound’s biological activity, and how can false positives be minimized?

Methodological Answer:

  • Assay Selection :
    • COX-2 Inhibition : For anti-inflammatory potential (see ’s anti-exudative assays) .
    • Cytotoxicity Screening : Use MTT/WST-1 assays on human cell lines (e.g., HeLa, HEK293).
  • False Positive Mitigation :
    • Counter-Screening : Include redox-sensitive assays (e.g., catalase activity) to rule out nonspecific thiol reactivity.
    • Dose-Response Curves : Ensure IC₅₀ values are reproducible across triplicate experiments.

Advanced Question: How can structure-activity relationship (SAR) studies guide targeted modifications of this compound?

Methodological Answer:

  • Key Modifications :
    • Methoxyphenyl Group : Replace with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability (analogous to ’s fluorophenyl derivatives) .
    • Sulfanyl Linker : Substitute with sulfoxide/sulfone (see ’s methylsulfinyl analogs) to modulate electronic effects .
  • SAR Validation :
    • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., acetamide carbonyl) using crystallographic data from .

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